N-(4-methylbenzyl)urea

Übersicht

Beschreibung

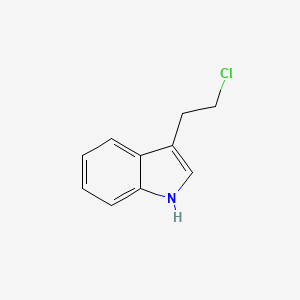

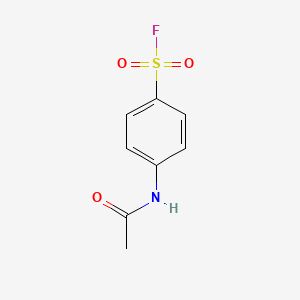

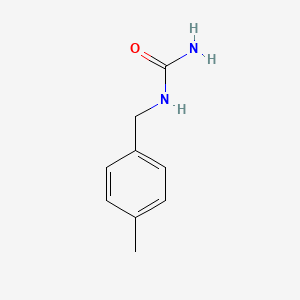

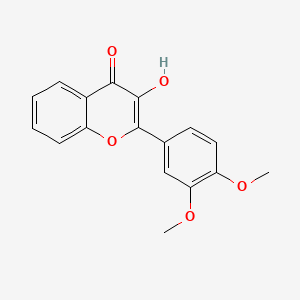

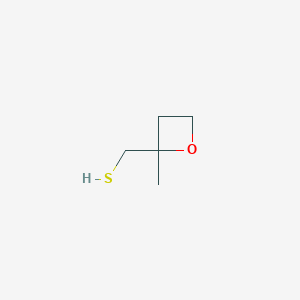

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O . It is used for proteomics research.

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis

The molecular structure of N-(4-methylbenzyl)urea has been analyzed using FTIR, NMR, and HRMS analytical techniques . The molecular weight of this compound is 164.21 g/mol.Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical And Chemical Properties Analysis

N-(4-methylbenzyl)urea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

- N-(4-methylbenzyl)urea exhibits insecticidal and herbicidal properties. Researchers have explored its potential as an active ingredient in agrochemical formulations to control pests and weeds. Its selective action against specific plant species or insects makes it valuable for sustainable agriculture .

- N-(4-methylbenzyl)urea is a chemical compound used in analytical chemistry. It may serve as a reference standard or internal standard in mass spectrometry-based analyses. Researchers calibrate instruments and validate methods using this compound to ensure accurate measurements .

Agrochemicals and Pesticides

Analytical Chemistry and Mass Spectrometry

Zukünftige Richtungen

The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals and intermediates, including N-substituted ureas, is crucial for sustainable industrial development . Future research could focus on improving the synthesis process and exploring the potential applications of N-(4-methylbenzyl)urea in various industries.

Wirkmechanismus

Target of Action

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O Urea derivatives have been studied for their potential in anticancer drug discovery .

Mode of Action

For instance, some urea derivatives are known to act as inhibitors for certain enzymes . The specific interaction of N-(4-methylbenzyl)urea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Urease, a ubiquitous metalloenzyme, is known to catalyze urea’s decomposition into ammonia and carbamate . It is plausible that N-(4-methylbenzyl)urea, being a urea derivative, might interact with this enzyme and affect related biochemical pathways.

Pharmacokinetics

A four-compartment model has been derived to analyze drug exchange among cerebral capillary plasma, cerebrospinal fluid (csf), and the brain extracellular and intracellular compartments . This model could potentially be applied to study the pharmacokinetics of N-(4-methylbenzyl)urea.

Result of Action

Given the potential of urea derivatives in anticancer drug discovery , it is possible that N-(4-methylbenzyl)urea might have similar effects

Eigenschaften

IUPAC Name |

(4-methylphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQOSUOSPHUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363301 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54582-34-2 | |

| Record name | N-(4-methylbenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)

![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)